
ABTS
Overview
Description
2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) is a chemical compound widely used in biochemistry and molecular biology. It is primarily utilized as a chromogenic substrate in enzyme-linked immunosorbent assays (ELISA) to detect the binding of molecules to each other . This compound is known for its ability to produce a green-colored end product when oxidized, which can be measured spectrophotometrically .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) involves the nucleophilic substitution reaction of benzothiazoline with trimethylamine to form a benzothiazoline salt. This salt is then reacted with 3-ethylbromobenzene under basic conditions to produce the final compound .
Industrial Production Methods
In industrial settings, the production of 2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in powder form and stored at 2-8°C to maintain stability .
Chemical Reactions Analysis
Types of Reactions
2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used as a substrate in peroxidase reactions, where it is oxidized in the presence of hydrogen peroxide to form a green-colored product .
Common Reagents and Conditions
The oxidation reaction of 2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) typically involves hydrogen peroxide and peroxidase enzymes such as horseradish peroxidase. The reaction is carried out in an acidic buffer, and the product can be measured at 405 nm using a spectrophotometer .
Major Products Formed
The major product formed from the oxidation of 2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) is a green-colored radical cation, which is stable and can be quantified spectrophotometrically .
Scientific Research Applications
2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) has a wide range of applications in scientific research:
Chemistry: Used as a chromogenic substrate in various assays to measure enzyme activity and reaction kinetics.
Biology: Employed in ELISA procedures to detect the presence of specific proteins or antibodies.
Medicine: Utilized in diagnostic tests to measure glucose levels in blood serum and other clinical samples.
Industry: Applied in the food industry to assess the antioxidant capacities of different foods.
Mechanism of Action
The mechanism of action of 2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) involves its oxidation by peroxidase enzymes in the presence of hydrogen peroxide. This reaction produces a green-colored radical cation, which can be measured spectrophotometrically. The compound acts as an electron donor in the reduction of oxo species such as molecular oxygen and hydrogen peroxide .
Comparison with Similar Compounds
2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) is often compared with other chromogenic substrates such as 3,3’,5,5’-Tetramethylbenzidine (TMB) and o-Phenylenediamine (OPD). While TMB and OPD are more sensitive, 2,2’-Azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) is less readily oxidized, making it suitable for applications where lower background results are desired .
List of Similar Compounds
- 3,3’,5,5’-Tetramethylbenzidine (TMB)
- o-Phenylenediamine (OPD)
- 2,2-Diphenyl-1-picrylhydrazyl (DPPH)
- 2,2’-Azobis(2-methylpropionamidine) dihydrochloride
Properties
Molecular Formula |
C18H18N4O6S4 |
|---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
3-ethyl-2-[(3-ethyl-6-sulfo-1,3-benzothiazol-2-ylidene)hydrazinylidene]-1,3-benzothiazole-6-sulfonic acid |
InChI |
InChI=1S/C18H18N4O6S4/c1-3-21-13-7-5-11(31(23,24)25)9-15(13)29-17(21)19-20-18-22(4-2)14-8-6-12(32(26,27)28)10-16(14)30-18/h5-10H,3-4H2,1-2H3,(H,23,24,25)(H,26,27,28) |
InChI Key |
ZTOJFFHGPLIVKC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)O)SC1=NN=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)O)CC |
Synonyms |
2,2'-azino-di-(3-ethylbenzothiazoline)-(6)-sulfonic acid, ammonium salt 2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid 2,2'-azino-di-(3-ethylbenzothiazoline)-6-sulfonic acid, diammonium salt 2,2'-azinobis(3-ethylbenzothiazoline)-6-sulfonic acid 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) ABTS diammonium-2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
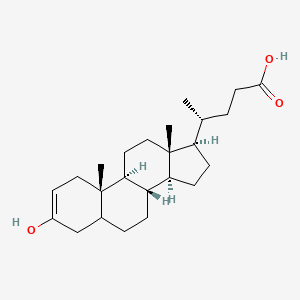
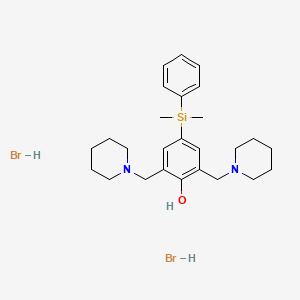
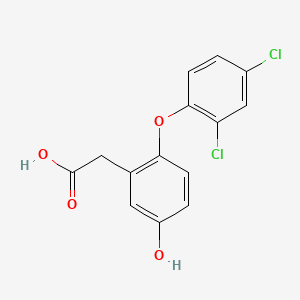
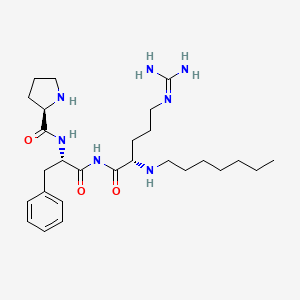
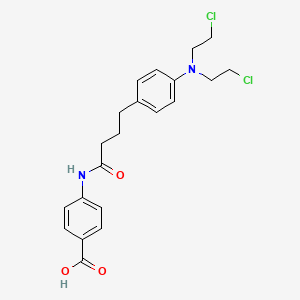
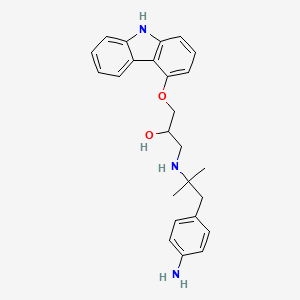
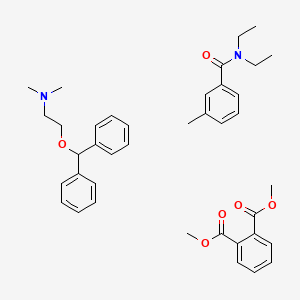

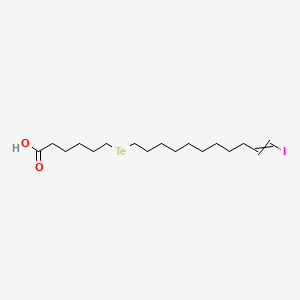
![(2S)-2-amino-6-[[2-chloroethyl(nitroso)carbamoyl]amino]hexanoic acid](/img/structure/B1220973.png)

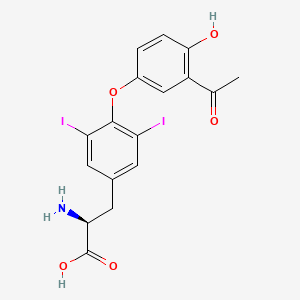

![(3R,6S,8S)-12-methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione](/img/structure/B1220980.png)
